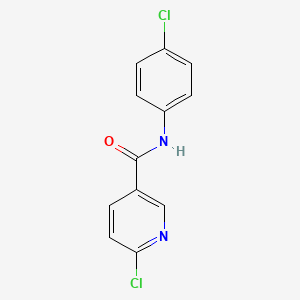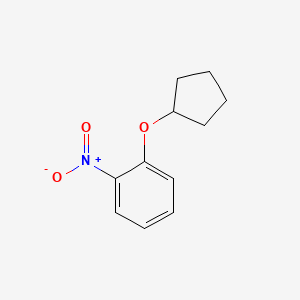
1-(Cyclopentyloxy)-2-nitrobenzene
概述
描述
1-(Cyclopentyloxy)-2-nitrobenzene is an organic compound characterized by a benzene ring substituted with a nitro group at the second position and a cyclopentyloxy group at the first position
准备方法
The synthesis of 1-(Cyclopentyloxy)-2-nitrobenzene typically involves the nitration of 1-(Cyclopentyloxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial production methods may involve continuous flow nitration processes to enhance efficiency and yield.
化学反应分析
1-(Cyclopentyloxy)-2-nitrobenzene undergoes various chemical reactions, including:
-
Reduction
Reagents: Hydrogen gas, Palladium on carbon (Pd/C) catalyst
Conditions: Room temperature, atmospheric pressure
Products: 1-(Cyclopentyloxy)-2-aminobenzene
-
Substitution
Reagents: Halogenating agents (e.g., bromine, chlorine)
Conditions: Room temperature, solvent (e.g., dichloromethane)
Products: Halogenated derivatives of this compound
-
Oxidation
Reagents: Potassium permanganate, Sodium dichromate
Conditions: Acidic or basic medium, elevated temperature
Products: Oxidized derivatives, including carboxylic acids
科学研究应用
1-(Cyclopentyloxy)-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
作用机制
The mechanism of action of 1-(Cyclopentyloxy)-2-nitrobenzene depends on its specific application. In biological systems, it may interact with cellular components, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates, which may interact with proteins, nucleic acids, and other biomolecules, leading to potential therapeutic or toxic effects.
相似化合物的比较
1-(Cyclopentyloxy)-2-nitrobenzene can be compared with other nitrobenzene derivatives, such as:
1-(Methoxy)-2-nitrobenzene: Similar structure but with a methoxy group instead of a cyclopentyloxy group. It exhibits different reactivity and applications.
1-(Ethoxy)-2-nitrobenzene: Contains an ethoxy group, leading to variations in physical and chemical properties.
1-(Cyclohexyloxy)-2-nitrobenzene: Features a cyclohexyloxy group, which affects its steric and electronic properties.
属性
IUPAC Name |
1-cyclopentyloxy-2-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-12(14)10-7-3-4-8-11(10)15-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXCQLIFNOHBFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
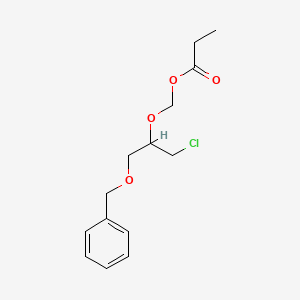
![disodium;[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl phosphate;hydrate](/img/structure/B3034965.png)
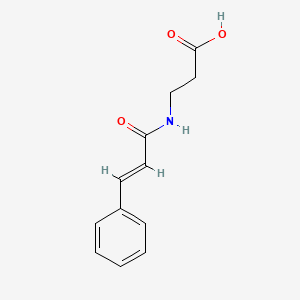
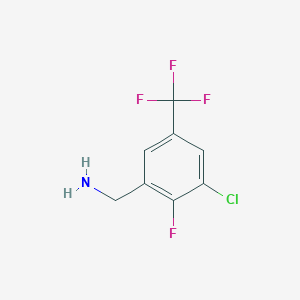
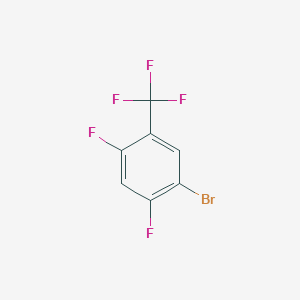
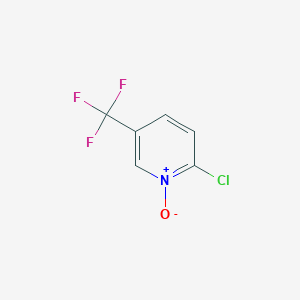
![5-(4-phenoxyphenyl)-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3034974.png)
![4-chloro-5-iodo-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3034975.png)
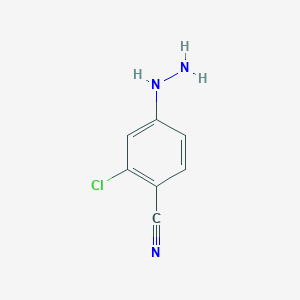
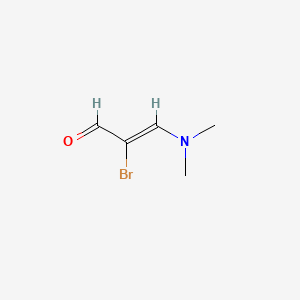
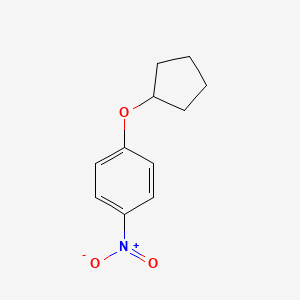
![(4-Chlorophenyl)[4-(trifluoromethyl)piperidino]methanone](/img/structure/B3034982.png)

